1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine
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Description
1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine (TFPEP) is an organic compound with a wide range of applications in various scientific fields. It is a synthetic compound that can be used in a variety of ways, such as in the synthesis of pharmaceuticals, as a catalyst, and as a reagent in organic reactions. TFPEP is a colorless, water-soluble solid with a melting point of 124-126°C. It is a versatile molecule that has been used in many scientific applications.
Scientific Research Applications
Insecticide Design and Biological Activities
- Serotonergic Ligand-based Insecticides : The compound has been used as a basis for designing novel insecticides. It displays high affinity for serotonin receptors in the parasitic nematode Haemonchus contortus. Derivatives of this compound have shown growth-inhibiting and larvicidal activities against the armyworm Pseudaletia separata (Cai et al., 2010).
Pharmaceutical Applications
- Antibacterial and Antitubercular Agents : Novel fluoroquinolones, including derivatives of the compound, have shown promising in vivo activity against Mycobacterium tuberculosis in mice, with comparable efficacy to sparfloxacin (Shindikar & Viswanathan, 2005).
- Anticonvulsant Activity : Research on derivatives of the compound revealed significant anticonvulsant activity in several models of seizures in mice. These compounds were effective in electroshock and pentylenetetrazole-induced seizure models (Kamiński et al., 2011).
Chemotherapeutic Research
- Prostate Cancer Treatment : A derivative of the compound, AZD3514, has been developed as a clinical candidate for castrate-resistant prostate cancer. The derivative targets the androgen receptor (Bradbury et al., 2013).
Neuropharmacology
- Cognitive Enhancers : Certain derivatives have been synthesized and tested for their ability to facilitate learning and memory in mice, indicating potential applications in neuropharmacology (Li Ming-zhu, 2012).
Computational Chemistry and Drug Design
- Molecular Docking Studies : The compound has been a subject in molecular docking studies, essential for understanding its interaction with biological targets and potential drug design applications (Balaraju et al., 2019).
properties
IUPAC Name |
1-[2-[5-(trifluoromethyl)pyridin-2-yl]oxyethyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(17-9-10)19-8-7-18-5-3-16-4-6-18/h1-2,9,16H,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFRHRVMTKRPPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=NC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625409 |
Source
|
Record name | 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000339-99-0 |
Source
|
Record name | 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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